1-methyl-5-(4-nitrophenyl)-1H-imidazole
Overview
Description
1-Methyl-5-(4-nitrophenyl)-1H-imidazole is an organic compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by a methyl group at the first position and a nitrophenyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-5-(4-nitrophenyl)-1H-imidazole can be synthesized through several methods. One common approach involves the nitration of 1-methyl-5-phenyl-1H-imidazole using a mixture of nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position of the phenyl ring.
Industrial Production Methods: Industrial production of this compound often employs large-scale nitration processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-(4-nitrophenyl)-1H-imidazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide, elevated temperatures.
Oxidation: Potassium permanganate, acidic or basic medium, elevated temperatures.
Major Products Formed:
Reduction: 1-Methyl-5-(4-aminophenyl)-1H-imidazole.
Substitution: Various substituted imidazoles depending on the nucleophile used.
Oxidation: 1-Carboxy-5-(4-nitrophenyl)-1H-imidazole.
Scientific Research Applications
1-Methyl-5-(4-nitrophenyl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes and pigments due to its stable chromophore.
Mechanism of Action
The mechanism of action of 1-methyl-5-(4-nitrophenyl)-1H-imidazole varies depending on its application. In antimicrobial research, it is believed to disrupt bacterial cell membranes by interacting with lipid bilayers, leading to cell lysis. In medicinal chemistry, its derivatives may inhibit specific enzymes or receptors involved in inflammatory or cancer pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
1-Methyl-5-phenyl-1H-imidazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-Methyl-5-(4-aminophenyl)-1H-imidazole: A reduction product of 1-methyl-5-(4-nitrophenyl)-1H-imidazole, with different chemical properties and applications.
1-Methyl-5-(4-chlorophenyl)-1H-imidazole:
Uniqueness: this compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
1-methyl-5-(4-nitrophenyl)imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-12-7-11-6-10(12)8-2-4-9(5-3-8)13(14)15/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNXOIZEQNGUFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00494122 | |
Record name | 1-Methyl-5-(4-nitrophenyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00494122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61278-68-0 | |
Record name | 1-Methyl-5-(4-nitrophenyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00494122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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